molecular formula C4H11NO2 B1354711 O-(3-Methoxypropyl)hydroxylamine CAS No. 343925-88-2

O-(3-Methoxypropyl)hydroxylamine

Cat. No.: B1354711
CAS No.: 343925-88-2
M. Wt: 105.14 g/mol
InChI Key: ZUAKIBFSLTUIOK-UHFFFAOYSA-N
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Description

O-(3-Methoxypropyl)hydroxylamine: is an organic compound with the molecular formula C4H11NO2. It is also known by its IUPAC name, 1-(aminooxy)-3-methoxypropane. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-methoxypropyl group. It is a colorless liquid that is soluble in polar organic solvents and water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O-(3-methoxypropyl)hydroxylamine typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: O-(3-methoxypropyl)hydroxylamine is used as a reagent in organic synthesis for the preparation of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles. It is also used in the late-stage functionalization of natural products, drugs, and functional molecules .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

O-(3-methoxypropyl)hydroxylamine exerts its effects through its ability to act as a nucleophile and participate in various chemical reactions. The aminooxy group (-ONH2) is highly reactive and can form covalent bonds with electrophilic centers in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: O-(3-methoxypropyl)hydroxylamine is unique due to its specific 3-methoxypropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

O-(3-methoxypropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAKIBFSLTUIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509442
Record name O-(3-Methoxypropyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343925-88-2
Record name O-(3-Methoxypropyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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